N-Ethyl-3-[(3-methoxypropyl)amino]propanamide
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Overview
Description
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is a chemical compound with the molecular formula C(9)H({20})N(_2)O(_2) and a molecular weight of 188.27 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . Its structure consists of an ethyl group attached to a propanamide backbone, with a methoxypropyl group linked to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-[(3-methoxypropyl)amino]propanamide typically involves the reaction of N-ethylpropanamide with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-ethylpropanamide} + \text{3-methoxypropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-[(3-methoxypropyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is utilized in several scientific research domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Ethyl-3-[(3-methoxypropyl)amino]propanamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biochemical research, it may interact with proteins or enzymes, altering their activity or stability. The methoxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide can be compared with other similar compounds such as:
- N-Methyl-3-[(3-methoxypropyl)amino]propanamide
- N-Ethyl-3-[(3-ethoxypropyl)amino]propanamide
- N-Propyl-3-[(3-methoxypropyl)amino]propanamide
Uniqueness: The unique combination of the ethyl and methoxypropyl groups in this compound provides distinct physicochemical properties, such as enhanced solubility and specific reactivity patterns, which may not be present in its analogs.
Properties
IUPAC Name |
N-ethyl-3-(3-methoxypropylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-3-11-9(12)5-7-10-6-4-8-13-2/h10H,3-8H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSRBLMIKDGIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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